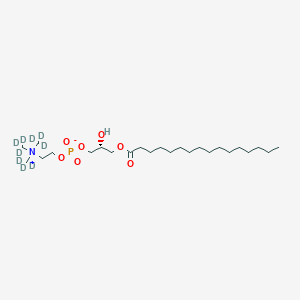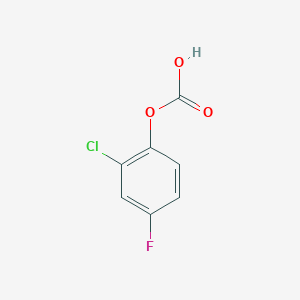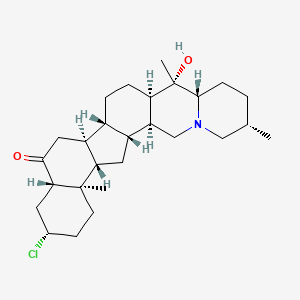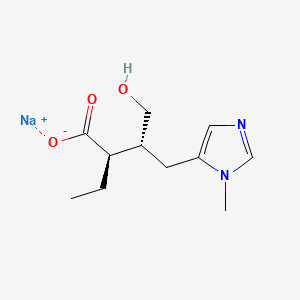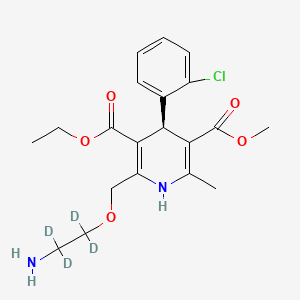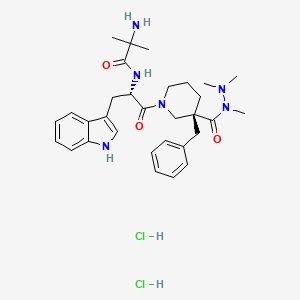
Anamorelin dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anamorelin dihydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor. It is primarily developed for the treatment of cancer anorexia-cachexia syndrome, a condition characterized by severe weight loss and muscle wasting in cancer patients . This compound significantly increases appetite, overall body weight, lean body mass, and muscle strength .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of anamorelin dihydrochloride involves the synthesis of anamorelin free base followed by its conversion to the dihydrochloride salt. The synthetic route typically includes the following steps:
Formation of the Anamorelin Free Base: The anamorelin free base is synthesized by reacting specific starting materials under controlled conditions. This involves the use of organic solvents and reagents to form the desired compound.
Conversion to Dihydrochloride Salt: The anamorelin free base is dissolved in an organic solvent and mixed with water and hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as crystallization and purification are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Anamorelin dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Anamorelin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ghrelin receptor agonists and their interactions.
Biology: Investigated for its effects on appetite regulation, body weight, and muscle mass.
Medicine: Primarily used in the treatment of cancer anorexia-cachexia syndrome.
Industry: Employed in the development of new therapeutic agents targeting ghrelin receptors.
Wirkmechanismus
Anamorelin dihydrochloride exerts its effects by selectively binding to the ghrelin/growth hormone secretagogue receptor. This binding stimulates the release of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3. These factors collectively enhance appetite, increase body weight, and improve muscle strength . The molecular targets and pathways involved include the ghrelin receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ghrelin: A natural ligand for the ghrelin receptor, involved in appetite regulation and growth hormone release.
MK-677: A non-peptide ghrelin receptor agonist with similar effects on appetite and body weight.
Capromorelin: Another ghrelin receptor agonist used in veterinary medicine for appetite stimulation.
Uniqueness of Anamorelin Dihydrochloride: this compound is unique due to its high selectivity and potency as a ghrelin receptor agonist. It has been specifically developed for the treatment of cancer anorexia-cachexia syndrome, making it a valuable therapeutic agent in oncology .
Eigenschaften
IUPAC Name |
2-amino-N-[(2S)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.2ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);2*1H/t26-,31+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIVVUSOVOGKX-GXZDRCSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44Cl2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Azabicyclo[2.2.1]heptan-2-ol, 7-acetyl-, endo- (9CI)](/img/new.no-structure.jpg)


